Dihydro-PGF1α Retains Nanomolar FP Receptor Affinity Despite Lacking the 13,14 Olefin Required for PGF2α Potency
In a direct head-to-head comparison within the same study, Dihydro-PGF1α (designated Compound 2) demonstrated an IC50 of 350 nM for the human FP receptor expressed in COS-7 cells, whereas the natural ligand PGF2α exhibits an IC50 of approximately 7 nM at the same receptor in the same cell background [1][2]. Critically, the Wang et al. study establishes that the 13,14-dihydro modification enables retention of nanomolar FP binding without the 13,14 olefin unsaturation that is essential for PGF2α's high potency, but which also drives multi-receptor cross-reactivity [1]. This demonstrates that Dihydro-PGF1α occupies the FP receptor binding pocket through interactions substantially independent of the double-bond pharmacophore.
| Evidence Dimension | FP receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | 350 nM (Compound 2: Dihydro-PGF1α, human FP receptor expressed in COS-7 cells) |
| Comparator Or Baseline | 7 nM (PGF2α, human FP receptor expressed in COS-7 cells) |
| Quantified Difference | Dihydro-PGF1α FP affinity is 50-fold lower than PGF2α, but is retained in the nanomolar range despite complete removal of the 13,14 double bond required for PGF2α's picomolar-to-low-nanomolar potency |
| Conditions | Radioligand displacement assay; human prostanoid FP receptor heterologously expressed in COS-7 cells; Wang Y et al. J Med Chem 2000;43(5):945-952 [1]; BindingDB entry BDBM50035622 [2] |
Why This Matters
This data demonstrates that Dihydro-PGF1α is a structurally simplified FP ligand that retains pharmacologically meaningful receptor engagement, enabling studies of FP signaling decoupled from the full olefin pharmacophore—critical for structure–activity relationship (SAR) programs developing selective FP modulators for osteoporosis and other indications.
- [1] Wang Y, Wos JA, Dirr MJ, Soper DL, deLong MA, Mieling GE, De B, Amburgey JS, Suchanek EG, Taylor CJ. Design and synthesis of 13,14-dihydro prostaglandin F(1alpha) analogues as potent and selective ligands for the human FP receptor. J Med Chem. 2000 Mar 9;43(5):945-52. doi: 10.1021/jm990542v. PMID: 10715159. Data for Compound 2: IC50 = 350 nM at hFP receptor in COS-7 cells. View Source
- [2] BindingDB. BDBM50035622: PGF2α (Dinoprost). Affinity Data: IC50 = 7 nM for human Prostanoid FP receptor expressed in COS-7 cells. View Source
